molecular formula C18H16N2O3 B11290260 N-benzyl-3-(2-hydroxyphenyl)-N-methyl-1,2-oxazole-5-carboxamide

N-benzyl-3-(2-hydroxyphenyl)-N-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B11290260
M. Wt: 308.3 g/mol
InChI Key: CJKQCHCJDZSBDN-UHFFFAOYSA-N
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Description

N-benzyl-3-(2-hydroxyphenyl)-N-methyl-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzyl group, a hydroxyphenyl group, and a methyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2-hydroxyphenyl)-N-methyl-1,2-oxazole-5-carboxamide typically involves the condensation of 2-hydroxybenzaldehyde with N-benzyl-4-piperidone under microwave irradiation in the presence of a base such as sodium hydroxide . This reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and efficient catalysts can enhance the yield and reduce reaction times, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2-hydroxyphenyl)-N-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2-hydroxyphenyl)-N-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-(2-hydroxyphenyl)-N-methyl-1,2-oxazole-5-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may lack the oxazole ring or have different substituents .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

N-benzyl-3-(2-hydroxyphenyl)-N-methyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H16N2O3/c1-20(12-13-7-3-2-4-8-13)18(22)17-11-15(19-23-17)14-9-5-6-10-16(14)21/h2-11,21H,12H2,1H3

InChI Key

CJKQCHCJDZSBDN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=NO2)C3=CC=CC=C3O

Origin of Product

United States

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